molecular formula C26H26ClNO5 B1677027 3-(4-Chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one

3-(4-Chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one

Cat. No.: B1677027
M. Wt: 467.9 g/mol
InChI Key: NDIKZCQEKGERHF-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for NU-8231 are not readily available in the public domain. it is synthesized through chemical processes.
    • Industrial production methods may involve scaling up the synthesis and optimizing purification steps.
  • Chemical Reactions Analysis

    • NU-8231 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reactions and reagents is proprietary.
    • Major products formed during these reactions would depend on the specific reaction conditions and starting materials.
  • Scientific Research Applications

    • NU-8231 has potential applications in several fields:

        Chemistry: As a tool compound for studying protein-protein interactions and MDM2-p53 pathways.

        Biology: Investigating its impact on cell cycle regulation and apoptosis.

        Medicine: Exploring its role in cancer therapy, especially in combination with other drugs.

        Industry: Developing targeted therapies based on its mechanism of action.

  • Mechanism of Action

    • NU-8231 inhibits the interaction between MDM2 and p53, leading to increased p53 activity.
    • By preventing MDM2-mediated degradation of p53, NU-8231 helps stabilize p53 levels, promoting cell cycle arrest and apoptosis in cancer cells.
  • Comparison with Similar Compounds

    • NU-8231’s uniqueness lies in its specific targeting of the MDM2-p53 interaction.
    • Similar compounds include other MDM2 inhibitors like Nutlin-3 and RG7388.

    Properties

    Molecular Formula

    C26H26ClNO5

    Molecular Weight

    467.9 g/mol

    IUPAC Name

    3-(4-chlorophenyl)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methoxy]-2-propylisoindol-1-one

    InChI

    InChI=1S/C26H26ClNO5/c1-4-13-28-25(30)20-7-5-6-8-21(20)26(28,18-9-11-19(27)12-10-18)33-16-17-14-22(31-2)24(29)23(15-17)32-3/h5-12,14-15,29H,4,13,16H2,1-3H3

    InChI Key

    NDIKZCQEKGERHF-UHFFFAOYSA-N

    SMILES

    CCCN1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)Cl)OCC4=CC(=C(C(=C4)OC)O)OC

    Canonical SMILES

    CCCN1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)Cl)OCC4=CC(=C(C(=C4)OC)O)OC

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    NU-8231;  NU 8231;  NU8231; 

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-(4-Chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one
    Reactant of Route 2
    3-(4-Chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one
    Reactant of Route 3
    3-(4-Chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one
    Reactant of Route 4
    3-(4-Chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one
    Reactant of Route 5
    3-(4-Chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one
    Reactant of Route 6
    3-(4-Chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one

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